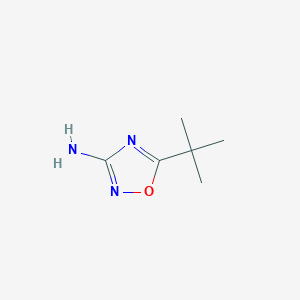

5-Tert-butyl-1,2,4-oxadiazol-3-amine

描述

Contextualization of 1,2,4-Oxadiazoles in Heterocyclic Chemistry

1,2,4-oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. This structural arrangement imparts a unique set of chemical properties, making them valuable building blocks in organic synthesis. The 1,2,4-oxadiazole (B8745197) ring is considered a bioisostere of esters and amides, meaning it can be used to replace these functional groups in biologically active molecules to improve metabolic stability and pharmacokinetic properties. nih.gov This characteristic has made 1,2,4-oxadiazole derivatives a subject of extensive research in drug discovery. nih.gov

Derivatives of 1,2,4-oxadiazole have been investigated for a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govnih.gov The synthesis of these compounds typically involves the cyclization of an amidoxime (B1450833) with a carboxylic acid derivative or the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile. nih.gov The versatility of these synthetic routes allows for the introduction of a wide variety of substituents onto the oxadiazole ring, enabling the fine-tuning of their biological and physical properties.

Significance of the 5-Tert-butyl-1,2,4-oxadiazol-3-amine Scaffold in Research

The specific compound, this compound, possesses distinct structural features that are of interest in chemical and pharmaceutical research. The presence of a tert-butyl group at the 5-position and an amine group at the 3-position of the 1,2,4-oxadiazole ring are key to its potential applications.

The tert-butyl group is a bulky, lipophilic substituent that can significantly influence a molecule's properties. In medicinal chemistry, the incorporation of a tert-butyl group can enhance metabolic stability by sterically hindering sites of metabolism. It can also impact the molecule's binding affinity to biological targets. Research on related compounds, such as 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline, has highlighted the potential for tert-butyl substituted 1,2,4-oxadiazoles to serve as scaffolds for the development of novel anticancer agents. nih.gov

The 3-amino group provides a site for further chemical modification, allowing for the synthesis of a diverse library of derivatives. This functional group can also participate in hydrogen bonding interactions, which are crucial for the binding of drugs to their biological targets. The 3-amino-1,2,4-oxadiazole moiety has been explored in the design of various bioactive compounds.

Below is a data table summarizing the key chemical identifiers and properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 91362-43-5 |

| Molecular Formula | C6H11N3O |

| Molecular Weight | 141.17 g/mol |

| Canonical SMILES | CC(C)(C)C1=NC(=NO1)N |

| InChI Key | VAYGOKAONCMZCM-UHFFFAOYSA-N |

While extensive research specifically detailing the biological activities of this compound is not widely available in peer-reviewed literature, its structural components suggest its potential as a valuable intermediate in the synthesis of new chemical entities with a range of pharmacological activities. The combination of the stable 1,2,4-oxadiazole core, the metabolism-modulating tert-butyl group, and the synthetically versatile amino group makes this compound a scaffold of considerable interest for future research and development in medicinal chemistry.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-tert-butyl-1,2,4-oxadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-6(2,3)4-8-5(7)9-10-4/h1-3H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAYGOKAONCMZCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=NO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Reactivity of 5 Tert Butyl 1,2,4 Oxadiazol 3 Amine

Established Synthetic Routes to 1,2,4-Oxadiazoles

The construction of the 1,2,4-oxadiazole (B8745197) core is a well-documented area of organic synthesis. Two primary strategies dominate the landscape: the cyclization of amidoxime (B1450833) derivatives and the 1,3-dipolar cycloaddition involving nitrile oxides.

Amidoxime and Carboxylic Acid Derivative Heterocyclization

The most prevalent and versatile method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the condensation of an amidoxime with a carboxylic acid or its activated derivative, followed by a cyclodehydration step. This pathway begins with the O-acylation of the amidoxime by an acylating agent such as an acyl chloride, anhydride, or an activated ester. The resulting O-acyl amidoxime intermediate then undergoes intramolecular cyclization with the elimination of water to form the stable 1,2,4-oxadiazole ring.

Various reagents can be employed to activate the carboxylic acid and promote the cyclization. For instance, 1,1'-carbonyldiimidazole (B1668759) (CDI) has been used to activate carboxylic acids, which then react with amidoximes. The subsequent cyclodehydration of the intermediate can be achieved by heating. One-pot procedures are common, where the amidoxime and carboxylic acid are combined with a coupling agent (like EDC) and then heated to facilitate cyclization. The choice of solvent and base is crucial; superbase media like NaOH/DMSO have been shown to facilitate the reaction between amidoximes and esters at room temperature.

1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles

A second fundamental approach to the 1,2,4-oxadiazole skeleton is the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and a nitrile (the dipolarophile). Nitrile oxides are typically generated in situ from precursor molecules like hydroximoyl chlorides (by dehydrochlorination with a base) or by the dehydration of nitroalkanes.

While this method is conceptually straightforward, its application can be limited by the reactivity of the nitrile component and the propensity of the nitrile oxide to dimerize, forming furoxans (1,2,5-oxadiazole-2-oxides). However, the reaction can be an effective route, particularly for electron-deficient nitriles. Catalysts, such as platinum(IV) complexes, have been reported to facilitate this cycloaddition under mild conditions, minimizing side reactions.

Specific Synthesis of 5-Tert-butyl-1,2,4-oxadiazol-3-amine

The synthesis of this compound requires a strategy that introduces an amino group at the C3 position and a tert-butyl group at the C5 position. Based on established methodologies, a plausible and efficient route involves the reaction of a tert-butyl-containing amidoxime with a cyano-containing reagent.

A likely synthetic pathway is the reaction of N'-hydroxy-2,2-dimethylpropanimidamide with cyanogen (B1215507) bromide or a similar cyanating agent. In this approach, the amidoxime acts as a nucleophile, reacting with the electrophilic cyanogen bromide. The resulting intermediate would then undergo intramolecular cyclization to yield the desired 3-amino-1,2,4-oxadiazole. An alternative, related route involves the in situ generation of pivalonitrile oxide (from N'-hydroxy-2,2-dimethylpropanimidamide) and its subsequent 1,3-dipolar cycloaddition with cyanamide.

Optimization of Reaction Conditions for Synthesis of this compound

While specific optimization studies for the synthesis of this compound are not extensively detailed in the reviewed literature, conditions can be inferred from analogous reactions for forming the 1,2,4-oxadiazole ring. Key parameters for optimization include the choice of solvent, base, temperature, and reaction time. The selection of the cyclizing or dehydrating agent is also critical in the amidoxime-based routes.

The following table summarizes typical conditions used in the synthesis of related 3-amino or 3,5-disubstituted 1,2,4-oxadiazoles, which would serve as a starting point for optimizing the synthesis of the title compound.

| Reactants | Reagents/Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Amidoxime + Carboxylic Acid | CDI, then heat | DMF | RT, then 120 °C | - | Good |

| Amidoxime + Ester | NaOH/DMSO | DMSO | RT | 4-24 h | Variable |

| Amidoxime + Acyl Chloride | Pyridine (B92270) or TBAF | THF | RT | - | Improved |

| Nitrile Oxide + Nitrile | Platinum(IV) catalyst | - | Mild | - | - |

| N-tosyl-cyanamide + Hydroximoyl chloride | TBAF | - | - | - | Good |

Synthesis of Key Precursors and Intermediates for this compound

The successful synthesis of the target compound relies on the efficient preparation of its key building blocks.

N'-hydroxy-2,2-dimethylpropanimidamide (tert-butyl amidoxime): This precursor provides the tert-butyl group at the C5 position of the oxadiazole ring. It is commonly synthesized by the reaction of trimethylacetonitrile (B147661) (also known as pivalonitrile) with hydroxylamine (B1172632). lew.ro The reaction is typically carried out by refluxing the nitrile and hydroxylamine in a suitable solvent such as an alcohol (e.g., 2-propanol). lew.ro

Cyanamide or Cyanogen Halide: To install the amino group at the C3 position, a C1 synthon with a nitrogen atom is required. Cyanamide (H₂NCN) or a cyanogen halide like cyanogen bromide (BrCN) are standard reagents for this purpose. Cyanamide can be generated in situ or used directly in cycloaddition reactions. Cyanogen halides serve as electrophilic partners for amidoximes in cyclization reactions.

Chemical Transformations and Derivatization of this compound

The 3-amino group of this compound is a primary site for chemical modification, allowing for the synthesis of a diverse library of derivatives. The nucleophilic nature of this primary amine facilitates reactions with various electrophiles.

N-Alkylation: The amino group can undergo alkylation reactions with alkyl halides or other alkylating agents, typically in the presence of a base to neutralize the acid byproduct. This transformation allows for the introduction of various alkyl or substituted alkyl chains at the N3 position. The existence of compounds such as 5-tert-butyl-N-cyclopropyl-1,2,4-oxadiazol-3-amine demonstrates the feasibility of this modification.

N-Acylation and N-Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides leads to the formation of the corresponding amides and sulfonamides. These reactions are generally high-yielding and provide a straightforward method to attach a wide range of functional groups, potentially altering the compound's physicochemical properties.

Condensation Reactions: The primary amine can participate in condensation reactions with aldehydes and ketones to form Schiff bases (imines), which can be further reduced to secondary amines if desired.

These transformations highlight the utility of this compound as a versatile building block for creating more complex molecules with potential applications in various fields of chemical research.

Amine Substitution Reactions

The primary amine functionality of this compound is a nucleophilic center, making it amenable to a range of substitution reactions. These reactions allow for the introduction of diverse substituents, thereby enabling the modulation of the molecule's physicochemical properties.

N-Alkylation and N-Acylation:

The nitrogen atom of the amino group can readily react with electrophiles such as alkyl halides or acylating agents. N-alkylation would introduce alkyl chains, while N-acylation with acid chlorides or anhydrides would yield the corresponding amides. These reactions are fundamental in expanding the molecular diversity of the core structure.

Table 1: Representative Amine Substitution Reactions

| Reaction Type | Reagents | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halide (e.g., R-Br), Base | Secondary or Tertiary Amine |

| N-Acylation | Acyl chloride (e.g., R-COCl), Base | Amide |

This table presents generalized amine substitution reactions applicable to the 3-amino-1,2,4-oxadiazole scaffold.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Ullmann-Type)

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The amino group of this compound can participate in such reactions, typically after conversion to a more suitable leaving group (e.g., a halide) or by direct N-arylation.

Suzuki-Miyaura Coupling:

While direct Suzuki-Miyaura coupling of the amino group is not typical, the 3-amino-1,2,4-oxadiazole scaffold can be modified to a halide (e.g., 3-bromo-5-tert-butyl-1,2,4-oxadiazole) via reactions such as the Sandmeyer reaction. This halogenated intermediate could then undergo Suzuki-Miyaura coupling with boronic acids to introduce aryl or heteroaryl substituents at the 3-position. There are documented instances of Suzuki-Miyaura reactions being successfully applied to halogenated 1,2,4-thiadiazoles, a closely related heterocyclic system, suggesting the feasibility of this approach. nih.gov

Ullmann-Type Condensation:

The Ullmann condensation is a classic method for the formation of C-N bonds, typically involving the reaction of an amine with an aryl halide in the presence of a copper catalyst. wikipedia.org It is plausible that this compound could undergo N-arylation with various aryl halides under Ullmann conditions to yield 3-(arylamino)-5-tert-butyl-1,2,4-oxadiazoles. Modern advancements in Ullmann-type reactions often utilize ligands to facilitate the coupling under milder conditions. researchgate.net

Table 2: Potential Cross-Coupling Strategies

| Reaction Name | Reactants | Catalyst/Reagents | Product Type |

|---|---|---|---|

| Suzuki-Miyaura (indirect) | 3-Halo-5-tert-butyl-1,2,4-oxadiazole, Arylboronic acid | Palladium catalyst, Base | 3-Aryl-5-tert-butyl-1,2,4-oxadiazole |

This table outlines potential cross-coupling strategies for the functionalization of the 3-position of the 5-tert-butyl-1,2,4-oxadiazole core, based on established methodologies for related heterocyclic systems.

Modifications to Enhance Bioactivity

The 1,2,4-oxadiazole ring is a recognized bioisostere for amide and ester functionalities, a property that is frequently exploited in drug design to improve metabolic stability and pharmacokinetic profiles. mdpi.comnih.gov The modification of this compound through the reactions described above can lead to derivatives with enhanced biological activity.

By introducing various substituents through amine substitution and cross-coupling reactions, it is possible to tune the molecule's properties, such as lipophilicity, hydrogen bonding capacity, and steric profile, to optimize its interaction with biological targets. For instance, the synthesis of a library of N-acylated or N-arylated derivatives would allow for the exploration of structure-activity relationships (SAR) for a particular therapeutic target.

Incorporation into Complex Molecular Architectures

The functional handle provided by the amino group allows for the incorporation of the 5-tert-butyl-1,2,4-oxadiazole moiety into larger and more complex molecular architectures. This can be achieved by forming amide or sulfonamide linkages with other molecular fragments or by utilizing the amino group in multi-component reactions.

The 1,2,4-oxadiazole ring can serve as a rigid linker or a scaffold to orient appended functionalities in a specific spatial arrangement, which is a crucial aspect in the design of molecules with high target affinity and selectivity. The tert-butyl group can provide a steric shield, influencing the conformation of the molecule and potentially protecting adjacent functionalities from metabolic degradation. The synthesis of amino acid-fused 1,3,4-oxadiazoles has been reported, highlighting the potential to create novel peptide mimics with enhanced properties. semanticscholar.orgijper.org

Biological and Pharmacological Investigations of 5 Tert Butyl 1,2,4 Oxadiazol 3 Amine Derivatives

In Vitro Biological Activity Profiling

The core structure of 5-tert-butyl-1,2,4-oxadiazole-3-amine has served as a template for the development of novel derivatives, which have been systematically evaluated for their biological effects. Laboratory-based studies have provided a preliminary understanding of their activity spectrum, particularly concerning their anticancer and antimicrobial properties.

Anticancer Activity Studies of 5-Tert-butyl-1,2,4-oxadiazol-3-amine Derivatives

Derivatives of the 1,2,4-oxadiazole (B8745197) class have demonstrated notable anti-proliferative effects across various cancer cell lines. Research has focused on quantifying their cytotoxic potency and elucidating the underlying molecular mechanisms responsible for their anticancer activity.

The cytotoxic potential of oxadiazole derivatives has been evaluated against a diverse panel of human cancer cell lines. Studies have shown that these compounds can inhibit cell proliferation at micromolar concentrations. For instance, certain caffeic and ferulic acid-based 1,2,4- and 1,3,4-oxadiazole (B1194373) hybrids have been assessed for their activity against glioblastoma (GBM) cell lines (LN229, T98G, and U87), as well as ovarian (SKOV3), breast (MCF7), and lung (A549) cancer cells. nih.gov One particular 1,3,4-oxadiazole derivative showed IC₅₀ values of 35.1 µM in U87 cells, 34.4 µM in T98G, 37.9 µM in LN229, 14.2 µM in SKOV3, 30.9 µM in MCF7, and 18.3 µM in A549 cells. nih.gov These compounds were noted for not exhibiting toxicity toward nonmalignant human mesenchymal stem cells. nih.gov

Other research into aminothiazole-based derivatives has also shown cytotoxic effects. For example, against the colorectal cancer cell line HCT 116, two compounds demonstrated IC₅₀ values of 0.72 µM and 1.55 µM, respectively. researchgate.net Further studies on different series of oxadiazole derivatives have reported anti-proliferative activity against liver (SMMC-7721), breast (MCF-7), and lung (A549) cancer cell lines. nih.gov

Table 1: Cytotoxicity of Selected Oxadiazole Derivatives against Various Cancer Cell Lines

Derivative Type Cell Line Cancer Type IC₅₀ (µM) Source 1,3,4-Oxadiazole Hybrid U87 Glioblastoma 35.1 researchgate.net 1,3,4-Oxadiazole Hybrid T98G Glioblastoma 34.4 researchgate.net 1,3,4-Oxadiazole Hybrid LN229 Glioblastoma 37.9 researchgate.net 1,3,4-Oxadiazole Hybrid SKOV3 Ovarian Cancer 14.2 researchgate.net 1,3,4-Oxadiazole Hybrid MCF7 Breast Cancer 30.9 researchgate.net 1,3,4-Oxadiazole Hybrid A549 Lung Cancer 18.3 researchgate.net Aminothiazole Derivative HCT 116 Colorectal Cancer 0.72 mdpi.com Aminothiazole Derivative HCT 116 Colorectal Cancer 1.55 mdpi.com

The antifungal potential of 1,2,4-oxadiazole derivatives has been demonstrated against several plant pathogenic fungi. mdpi.commdpi.com In vitro testing using the mycelial growth inhibition method showed that certain compounds possess significant activity. One derivative displayed potent efficacy against Rhizoctonia solani, Fusarium graminearum, Exserohilum turcicum, and Colletotrichum capsica, with EC₅₀ values of 12.68 μg/mL, 29.97 μg/mL, 29.14 μg/mL, and 8.81 μg/mL, respectively. mdpi.com Another study focused on derivatives containing amide fragments found a compound with excellent activity against Sclerotinia sclerotiorum, recording an EC₅₀ value of 2.9 μg/mL. mdpi.com Furthermore, 1,3,4-oxadiazole derivatives have been evaluated for their ability to control maize diseases, showing significant activity against E. turcicum, with some compounds having EC₅₀ values as low as 32.25 μg/mL, which was more potent than the commercial fungicide carbendazim (B180503) in the same study. frontiersin.org

**Table 3: Antifungal Activity of Selected Oxadiazole Derivatives**

```html

Derivative Type Fungal Pathogen Activity (EC₅₀ µg/mL) Source 1,2,4-Oxadiazole Derivative Colletotrichum capsica 8.81 nih.gov 1,2,4-Oxadiazole Derivative Rhizoctonia solani 12.68 nih.gov 1,2,4-Oxadiazole Derivative Exserohilum turcicum 29.14 nih.gov 1,2,4-Oxadiazole Derivative Fusarium graminearum 29.97 nih.gov 1,2,4-Oxadiazole-Amide Sclerotinia sclerotiorum 2.9 mdpi.com 1,3,4-Oxadiazole Derivative Exserohilum turcicum 32.25

Anti-inflammatory Activity

Derivatives of the oxadiazole scaffold have been a subject of interest in the search for new anti-inflammatory agents. nih.govresearchgate.netnih.gov Research has shown that the 1,3,4-oxadiazole nucleus is a key component in various compounds exhibiting anti-inflammatory properties. nih.govmdpi.com The anti-inflammatory and analgesic effects of these compounds are often linked to their ability to inhibit cyclooxygenase (COX) enzymes, which are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.com

Specific studies have focused on designing 1,3,4-oxadiazole derivatives with bulky substituents, such as tert-butyl groups, to enhance their anti-inflammatory potential. For instance, a series of 5-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3,4-oxadiazoles were designed as orally active, non-ulcerogenic anti-inflammatory agents. acs.org In other studies, various 2,5-disubstituted 1,3,4-oxadiazole derivatives were synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced rat paw edema model. Compounds such as [3-Chloro-N-[5-(3-Chloro-phenyl)- nih.govnih.govresearchgate.net oxadiazole-2yl] benzamide] and [4-Nitro-N-[5-(4-Nitro-phenyl)- nih.govnih.govresearchgate.net oxadiazole-2yl] benzamide] demonstrated a significant response in these assays when compared to the standard drug, indomethacin. nih.gov This suggests that the substitution pattern on the phenyl rings attached to the oxadiazole core plays a crucial role in the anti-inflammatory activity. nih.gov

Antiviral Activity

The 1,3,4-oxadiazole nucleus is a structural component of several compounds with a broad spectrum of pharmacological activities, including antiviral properties. nih.govjapsonline.com The antiviral drug Raltegravir, for example, contains a 1,3,4-oxadiazole ring. nih.gov

Research into novel derivatives has demonstrated their potential against various viruses. A series of new 1-tert-butyl-5-amino-4-pyrazole derivatives featuring a 1,3,4-oxadiazole sulfide (B99878) moiety were designed and synthesized, showing excellent protective activity against the Tobacco Mosaic Virus (TMV). nih.gov Several of these compounds exhibited significantly better efficacy than the commercial antiviral agent ningnanmycin. nih.gov For example, compounds designated as 5d, 5j, and 5k showed potent activity. nih.gov Further investigation revealed that these compounds may induce systemic acquired resistance in the host plant and can also inhibit the spread of the virus. nih.gov Transmission electron microscopy showed that one of the compounds, 5h, could cause a distinct break in the rod-shaped TMV particles. nih.gov The study also noted that some of these derivatives possessed insecticidal activity against aphids, a common vector for plant viruses, which could help reduce the risk of TMV infection. nih.gov Other research has explored 1,3,4-oxadiazole derivatives for their potential against other viruses, including SARS-CoV-2. biotechjournal.inmdpi.com

| Compound | EC₅₀ (mg/L) |

|---|---|

| 5d | 165.8 |

| 5j | 163.2 |

| 5k | 159.7 |

| 5l | 193.1 |

| Ningnanmycin (Control) | 271.3 |

Enzyme Inhibition Studies (e.g., Cholinesterases, α-Glucosidase, PI3Kα/δ)

Cholinesterases

Derivatives of oxadiazoles (B1248032) have been investigated as inhibitors of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in the management of Alzheimer's disease. nih.govmdpi.com A study on novel 1,2,4-oxadiazole derivatives revealed compounds with potent inhibitory activity against BuChE, with desirable IC₅₀ values ranging from 5.07 µM to 81.16 µM. nih.gov Notably, these compounds showed greater selectivity for BuChE over AChE. nih.gov For example, compound 6n was identified as the most potent for BuChE with an IC₅₀ of 5.07 µM and a selectivity index greater than 19.72. nih.gov

Another study on 5-aryl-1,3,4-oxadiazol-2-amines found that most derivatives caused dual inhibition of both AChE and BuChE, with a general preference for AChE. mdpi.com The inhibitory concentrations for AChE were in the range of 12.8–99.2 µM. mdpi.com The study noted that bulky substituents like a tert-butyl group on the phenyl ring led to a decrease in activity, suggesting steric hindrance at the binding site. mdpi.com

| Compound Series | Target Enzyme | Key Compound | IC₅₀ (µM) | Selectivity |

|---|---|---|---|---|

| 1,2,4-Oxadiazole derivatives | BuChE | 6n | 5.07 | >19.72 (BuChE vs AChE) |

| 1,2,4-Oxadiazole derivatives | BuChE | 6b | 9.81 | >10.19 (BuChE vs AChE) |

| 5-Aryl-1,3,4-oxadiazol-2-amines | AChE | 3t (Thiadiazole analog) | 12.8 | AChE selective |

| 5-Aryl-1,3,4-oxadiazol-2-amines | BuChE | 3t (Thiadiazole analog) | 53.05 | - |

α-Glucosidase

Inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase is a key strategy for managing type 2 diabetes. nih.govnih.gov Several studies have reported on oxadiazole derivatives as potent inhibitors of this enzyme. nih.govacs.org One study synthesized a series of novel oxadiazole analogs and evaluated their α-glucosidase inhibitory activity. A hydroxylated compound (5a) from this series demonstrated strong inhibitory activity of 98.14% with an IC₅₀ value of 12.27 µg/ml, which was comparable to the standard drug miglitol. nih.gov Another investigation into quinoline-1,3,4-oxadiazole hybrids also identified potent α-glucosidase inhibitors, with compound 4i showing the strongest inhibition (IC₅₀ = 15.85 µM) compared to the reference drug acarbose (B1664774) (IC₅₀ = 17.85 µM). nih.gov

| Compound Series | Key Compound | IC₅₀ | Standard Drug | Standard Drug IC₅₀ |

|---|---|---|---|---|

| 2-thione-1,3,4-oxadiazole derivatives | 5a | 12.27 µg/ml | Miglitol | 11.47 µg/ml |

| Quinoline–1,3,4-oxadiazole hybrids | 4i | 15.85 µM | Acarbose | 17.85 µM |

| Quinoline–1,3,4-oxadiazole hybrids | 4k | 23.69 µM | Acarbose | 17.85 µM |

PI3Kα/δ

Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in crucial cellular functions, and their dysregulation is linked to cancer. researchgate.net Derivatives containing the 5-tert-butyl-1,3,4-oxadiazole moiety have been identified as potent and selective inhibitors of PI3Kα and PI3Kδ. nih.gov Optimization of an initial lead series led to the discovery of compound 25 (also known as AZD8835), which contains a 5-tert-butyl-1,3,4-oxadiazol-2-yl group. nih.govresearchgate.net This compound is a potent inhibitor of wild-type and mutated PI3Kα as well as PI3Kδ, while showing selectivity against other isoforms like PI3Kβ and PI3Kγ. nih.gov AZD8835 has demonstrated excellent general kinase selectivity and suitable properties for oral administration. researchgate.net

| Assay Type | Target | Activity (IC₅₀ or pIC₅₀) |

|---|---|---|

| Enzyme Assay | PI3Kα (wild type) | Potent Inhibition |

| Enzyme Assay | PI3Kα (mutations) | Potent Inhibition |

| Enzyme Assay | PI3Kδ | Potent Inhibition |

| Enzyme Assay | PI3Kβ | Selective against |

| Enzyme Assay | PI3Kγ | Selective against |

| Cellular Assay | Rank order sensitivity consistent with enzyme assays |

Mechanism of Action Studies

Interaction with Biological Targets (Enzymes, Receptors)

The biological activity of this compound derivatives stems from their interaction with specific molecular targets. The oxadiazole ring is considered a key pharmacophore that can act as a bioisostere of amide and ester groups, enabling it to form strong hydrogen bond interactions with various biological targets. mdpi.comnih.gov

For α-glucosidase inhibitors, the mechanism involves effective binding to the carbohydrate-binding region of the enzyme. nih.gov Molecular docking and kinetic studies have further elucidated these interactions, classifying some quinoline-oxadiazole hybrids as allosteric, non-competitive inhibitors that bind to a site other than the enzyme's active site. nih.gov In the case of antiviral action against TMV, derivatives have been observed to directly interact with and damage the viral structure. nih.gov

Modulatory Effects on Cellular Pathways

The interaction of these derivatives with their biological targets can trigger a cascade of downstream effects, modulating key cellular pathways. A prime example is the inhibition of the PI3K pathway. The PI3K family of enzymes is central to a signaling cascade that regulates cell growth, proliferation, and survival. researchgate.net

Inhibitors such as AZD8835, which target PI3Kα and PI3Kδ, directly impact this pathway. A direct consequence of PI3K activity is the phosphorylation of protein kinase B (AKT). researchgate.net Studies have shown that in vivo, AZD8835 leads to the pharmacodynamic modulation of AKT phosphorylation. nih.govresearchgate.net This inhibition of the PI3K/AKT signaling cascade ultimately resulted in near-complete inhibition of tumor growth in a xenograft tumor model. nih.govresearchgate.net The PI3K/AKT pathway is often interconnected with other signaling pathways, such as the mTOR and MAPK/ERK pathways, which are also critical in cell function and disease. drpress.org

Furthermore, the antiviral activity of certain 1,3,4-oxadiazole sulfide derivatives against TMV has been linked to the modulation of host cellular responses. Treatment with these compounds led to a significant increase in the chlorophyll (B73375) content and the activity of defense enzymes in tobacco leaves, indicating that they may induce systemic acquired resistance, a key plant defense pathway. nih.gov

Structure Activity Relationship Sar Studies for 5 Tert Butyl 1,2,4 Oxadiazol 3 Amine Derivatives

Influence of the Tert-butyl Group on Biological Interactions

The tert-butyl group at the 5-position of the 1,2,4-oxadiazole (B8745197) ring plays a significant role in defining the molecule's steric and lipophilic properties, which are crucial for its interaction with biological targets. Due to its bulky nature, the tert-butyl group can provide a level of steric hindrance that may enhance selectivity for a specific binding pocket by preventing interaction with off-targets. Its lipophilicity can also improve the compound's ability to cross cellular membranes.

In broader studies of heterocyclic compounds, the tert-butyl group has often been identified as a favorable substituent. For instance, in a series of ammonium (B1175870) salts containing a 2-mercapto-1,3,4-oxadiazole structure, the tert-butyl group was found to be the most favored substituent on an attached phenyl ring for enhancing antimicrobial activity. mdpi.com Similarly, N-tert-butyl-N,N′-diacylhydrazines have demonstrated notable insecticidal activity. mdpi.com

The unique reactivity and spatial arrangement conferred by the tert-butyl group are central to its function in bioactive molecules. mdpi.com However, its size can also be a disadvantage if the target's binding site is sterically constrained. In such cases, bioisosteric replacement is a common strategy. For example, a trifluoromethyl oxetane (B1205548) has been evaluated as a potential bioisostere for the tert-butyl group, offering decreased lipophilicity and potentially improved metabolic stability while maintaining a similar spatial footprint. cambridgemedchemconsulting.com

Impact of Amine Functional Group Modifications on Activity

The 3-amine group is a key functional handle for modifying the molecule's properties and biological activity. It can act as a hydrogen bond donor, which is often a critical interaction for anchoring a ligand within a receptor's active site. Modification of this amine group can lead to significant changes in potency and selectivity.

Studies on related 5-amino-1,2,4-oxadiazoles have demonstrated the importance of this functional group. For example, the synthesis of 3-substituted 5-amino 1,2,4-oxadiazoles has yielded compounds with potent antimicrobial activity. nih.gov Research on other oxadiazole isomers, such as 1,2,5-oxadiazoles, has also shown that derivatization of the 3-amino position, for instance through the formation of N-acyl moieties, is a viable strategy for elaborating structure-activity relationships and discovering highly potent compounds. nih.gov The ability to readily modify the amine group allows for the exploration of a wide chemical space to optimize interactions with the target protein.

Substituent Effects on Oxadiazole Ring System Bioactivity

The electronic nature of substituents on the 1,2,4-oxadiazole scaffold profoundly influences biological activity. The introduction of electron-withdrawing groups (EWGs) has been shown to enhance the potency of some derivatives. For example, in a series of 5-aryl-1,2,4-oxadiazole derivatives, the presence of EWGs on the aryl ring led to an increase in antitumor activity. nih.gov Similarly, studies on anti-infective 1,2,4-oxadiazoles revealed that EWGs such as nitro (-NO2) and trifluoromethyl (-CF3) on a 5-phenyl ring increased the antimicrobial potential. nih.gov The electron-withdrawing effect of the 1,2,4-oxadiazole ring is reported to be more effectively exercised through its C5 position than its C3 position. nih.gov

Conversely, electron-donating groups (EDGs) can also positively influence activity in different contexts. In one study of thiazolidin-4-one derivatives linked to a 1,3,4-oxadiazole (B1194373) ring, the presence of EDGs like -OCH3 or -OH at the para position of an attached phenyl ring increased both anticancer and antioxidant potential. mdpi.com

Steric effects are also critical. Bulky substituents can hinder target binding if the active site is not large enough to accommodate them. rroij.com The interplay between steric and electronic properties is therefore essential for optimizing the biological activity of these compounds.

The arrangement of heteroatoms within the oxadiazole ring has a dramatic impact on the molecule's geometry and electronic properties, which in turn affects its biological activity. The 1,2,4-oxadiazole and 1,3,4-oxadiazole isomers, while both used in drug design, are not always interchangeable bioisosteres. researchgate.net

A study on cannabinoid receptor 2 (CB2) ligands clearly demonstrated this distinction. A series of compounds featuring a central 1,2,4-oxadiazole ring showed high affinity for the CB2 receptor. However, when this ring was replaced with its regioisomeric 1,3,4-oxadiazole counterpart, a significant drop in affinity was observed. nih.gov For example, the 1,2,4-oxadiazole derivative 1a had a Ki value of 2.9 nM, whereas its 1,3,4-oxadiazole isomer 9a had a Ki of 25 nM, a nearly 10-fold reduction in affinity. An even more pronounced 50-fold reduction was seen between isomers 1b (Ki = 6.7 nM) and 9b (Ki = 338 nM). nih.gov This highlights that the specific spatial orientation of substituents and the hydrogen bonding capabilities of the ring nitrogen atoms are crucial for potent biological activity.

Table 1: Comparison of CB2 Receptor Affinity for Regioisomeric 1,2,4- and 1,3,4-Oxadiazole Derivatives. Data sourced from research on CB2 ligands. nih.gov

Bioisosteric Replacements and Their Pharmacological Impact

Bioisosterism is a fundamental strategy in drug design involving the substitution of one chemical group for another with similar physical or chemical properties to enhance a desired biological or physical property without making a significant change in the chemical structure. The 1,2,4-oxadiazole ring itself is frequently employed as a bioisostere for ester and amide functionalities. nih.govresearchgate.net This replacement is advantageous because the oxadiazole ring is resistant to hydrolysis by esterases and amidases, which can improve the metabolic stability and pharmacokinetic profile of a drug candidate. researchgate.net The introduction of a 1,2,4-oxadiazole ring as a bioisostere in a series of 1H-indazole derivatives led to the discovery of a potent and selective human monoamine oxidase B (MAO B) inhibitor with improved drug-like features, including hydrolytic stability. nih.gov

Conversely, the 1,2,4-oxadiazole ring can itself be replaced by other heterocyclic systems to modulate a compound's properties. As discussed previously, replacing it with a 1,3,4-oxadiazole can significantly alter biological activity. nih.gov While this specific substitution led to reduced CB2 affinity, the 1,3,4-oxadiazole isomer offers potential advantages such as higher polarity and reduced metabolic degradation, which could be beneficial in other contexts. nih.gov The choice of a bioisosteric replacement is therefore highly dependent on the specific therapeutic target and the desired pharmacological profile.

Table of Mentioned Compounds

Computational Approaches and Molecular Modeling of 5 Tert Butyl 1,2,4 Oxadiazol 3 Amine

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor.

Prediction of Binding Affinity

Similarly, there is no specific data available from published research regarding the predicted binding affinity (e.g., binding energy values in kcal/mol) of 5-Tert-butyl-1,2,4-oxadiazol-3-amine to any biological targets. Such predictions are typically a component of molecular docking studies, and the lack of these studies for this specific compound means that its potential binding strength to various proteins has not been computationally estimated and reported.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity and interactions. Publicly available databases, such as PubChem, provide some computed properties for this compound, which are likely derived from computational methods. However, in-depth research articles detailing a thorough electronic structure analysis, including molecular orbital distributions (HOMO-LUMO), electrostatic potential maps, and charge distribution for this specific compound, are not found in the current scientific literature.

The following table summarizes some of the computationally predicted properties available for this compound. nih.gov

| Property | Value |

| Molecular Formula | C6H11N3O |

| Molecular Weight | 141.17 g/mol |

| XLogP3-AA (Hydrophobicity) | 1.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Exact Mass | 141.090211983 g/mol |

| Monoisotopic Mass | 141.090211983 g/mol |

| Topological Polar Surface Area | 64.9 Ų |

| Heavy Atom Count | 10 |

| Formal Charge | 0 |

| Complexity | 121 |

This data is computationally generated and provided by PubChem. nih.gov

QSAR (Quantitative Structure-Activity Relationship) Modeling

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. The development of a QSAR model requires a dataset of structurally related compounds with measured biological activities. A search of the scientific literature did not yield any QSAR studies that specifically include this compound as part of the dataset or model development. Therefore, there are no established QSAR models to predict its biological activity based on its structural features.

Applications in Medicinal Chemistry and Drug Discovery Based on 5 Tert Butyl 1,2,4 Oxadiazol 3 Amine Scaffold

Design and Synthesis of Novel Therapeutic Agents

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is a cornerstone for developing therapeutic agents based on this scaffold. A common and effective method involves the reaction of amidoximes with activated carboxylic acid derivatives. lew.ro For instance, derivatives of the 5-tert-butyl-1,2,4-oxadiazole scaffold can be synthesized by reacting tert-butylamidoxime with various activated carboxylic acids. lew.ro Reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) have been utilized to facilitate both the formation and cyclodehydration of the intermediate O-acyl-amidoxime, leading to the desired 1,2,4-oxadiazole (B8745197) product in good yields and with simplified purification processes. lew.ro Modifications to this core synthesis allow for the introduction of diverse functional groups at the 5-position of the oxadiazole ring, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological properties. mdpi.comnih.gov

The 1,2,4-oxadiazole scaffold is a privileged structure in the design of anticancer agents, with derivatives showing cytotoxicity against a range of cancer cell lines. nih.govresearchgate.net Modifications of this scaffold are a recognized strategy to enhance anticancer activity. nih.govresearchgate.net

One derivative, 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline, demonstrated moderate anticancer activity, serving as a precursor for the synthesis of novel compounds with enhanced antiproliferative effects. nih.gov The development of 1,2,4-oxadiazole derivatives has led to compounds with potent activity against various cancer cell lines. For example, some derivatives have shown equipotent activity to the standard chemotherapy drug 5-fluorouracil (B62378) against colon (CaCo-2) and colorectal (DLD1) cancer cell lines. researchgate.net Other research has focused on designing 1,2,4-oxadiazole derivatives that act as specific enzyme inhibitors, such as inhibitors of Carbonic Anhydrase IX (CAIX), a protein associated with tumors. researchgate.net These targeted approaches highlight the versatility of the scaffold in creating specific and potent anticancer drug candidates. nih.govmdpi.com

Table 1: In Vitro Anticancer Activity of Selected 1,2,4-Oxadiazole Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | Colon (CaCo-2) | 4.96 | researchgate.net |

| [2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanol | Colorectal (DLD1) | 0.35 | researchgate.net |

| 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | Breast (T47D) | 19.40 | researchgate.net |

| Thiazole-sulfonamide conjugate of 1,2,4-oxadiazole (OX12) | Colorectal (HCT-116) | 11.1 | researchgate.net |

| Optimized Thiazole-sulfonamide conjugate (Compound 27) | Colorectal (HCT-116) | 6.0 | researchgate.net |

| 1,2,4-oxadiazole linked imidazopyrazine derivative | Breast (MCF-7) | >10 | nih.gov |

| 1,2,4-oxadiazole linked imidazopyrazine derivative | Lung (A-549) | 8.2 | nih.gov |

Oxadiazole heterocycles are recognized as privileged scaffolds for developing new antibacterial agents, including those active against multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comresearchgate.net The 1,2,4-oxadiazole core has been incorporated into various molecular structures to create potent antimicrobial compounds. mdpi.comnih.gov

Research into a library of 1,2,4-oxadiazoles identified compounds with strong antimicrobial activity against S. aureus strains. mdpi.com For instance, a derivative featuring an indole (B1671886) group at the C-5 position of the 1,2,4-oxadiazole ring showed an MIC value of 4 µM against both a standard S. aureus strain and an MRSA strain. mdpi.com Further optimization led to a compound with an MIC of 2 µM. mdpi.com Another class of derivatives, mono-cationic pyridinium (B92312) 1,2,4-oxadiazoles, also demonstrated significant activity against Gram-positive bacteria, with MIC values as low as 2 µg/mL. nih.gov These findings underscore the potential of the 1,2,4-oxadiazole scaffold in the design of new antibiotics to combat bacterial resistance. mdpi.comnih.gov

Table 2: In Vitro Antimicrobial Activity of Selected 1,2,4-Oxadiazole Derivatives

| Compound | Bacterial Strain | MIC | Reference |

|---|---|---|---|

| 5-(1H-indol-4-yl)-3-(phenyl)-1,2,4-oxadiazole (Compound 3) | S. aureus ATCC 29213 | 4 µM | mdpi.com |

| 5-(1H-indol-4-yl)-3-(phenyl)-1,2,4-oxadiazole (Compound 3) | MRSA ATCC 43300 | 4 µM | mdpi.com |

| 5-(1H-indol-4-yl)-3-(biphenyl-4-yl)-1,2,4-oxadiazole (Compound 12) | S. aureus ATCC 29213 | 2 µM | mdpi.com |

| 5-(1H-indol-4-yl)-3-(biphenyl-4-yl)-1,2,4-oxadiazole (Compound 12) | MRSA ATCC 43300 | 2 µM | mdpi.com |

| Pyridinium 1,2,4-oxadiazole (Compound 12a) | S. aureus ATCC 25923 | 2 µg/mL | nih.gov |

| Pyridinium 1,2,4-oxadiazole (Compound 17a) | S. aureus ATCC 25923 | 1 µg/mL | nih.gov |

The therapeutic potential of the 1,2,4-oxadiazole scaffold extends beyond anticancer and antimicrobial applications. Over the last four decades, this heterocycle has been extensively explored, leading to a vast number of compounds with diverse biological activities. nih.gov These activities include anti-inflammatory, anticonvulsant, antiviral, antidepressant, analgesic, and anti-Alzheimer properties. nih.gov The versatility of the 1,2,4-oxadiazole ring allows it to be incorporated into molecules designed to interact with a wide array of biological targets, making it a valuable starting point for drug discovery programs in neurology, virology, and inflammatory diseases. nih.govnih.gov

Scaffold Hopping and Lead Optimization Strategies

In medicinal chemistry, scaffold hopping and lead optimization are critical strategies for discovering and refining new drug candidates. Scaffold hopping involves replacing a central molecular core (the scaffold) with a chemically different one while retaining the desired biological activity, often to improve properties like patentability or metabolic stability. researchgate.net The 1,2,4-oxadiazole ring is frequently used in such strategies due to its favorable bioisosteric characteristics. lew.ro

Once a promising "lead" compound containing the 5-tert-butyl-1,2,4-oxadiazole scaffold is identified, lead optimization is employed. This process involves making systematic, minor chemical modifications to the lead structure to enhance its therapeutic profile. researchgate.net This can include altering substituents on the scaffold to improve potency, selectivity, and pharmacokinetic properties such as absorption and half-life. For example, in a series of oxadiazole antibiotics, modifications to the molecular periphery led to compounds with high activity against S. aureus. researchgate.net These strategies are essential for transforming an initial active compound into a viable drug candidate.

Preclinical Evaluation of Promising Derivatives (e.g., AZD8835)

A prominent example of a preclinical candidate containing a 5-tert-butyl oxadiazole moiety is AZD8835. It is important to note that AZD8835 is a derivative of the 1,3,4-oxadiazole (B1194373) isomer, rather than the 1,2,4-oxadiazole scaffold that is the primary focus of this article. ncats.iocaymanchem.comnih.gov Nevertheless, its evaluation provides valuable insight into the therapeutic potential of this general structural class.

AZD8835 is a potent and selective oral inhibitor of the PI3Kα and PI3Kδ isoforms of the phosphoinositide 3-kinase (PI3K) enzyme, which is a key component of a signaling pathway often dysregulated in cancer. ncats.ionih.gov Preclinical studies have shown that AZD8835 preferentially inhibits the growth of cancer cells with mutations in the PIK3CA gene. ncats.io

In enzymatic assays, AZD8835 demonstrated potent inhibition of PI3Kα and PI3Kδ, with selectivity over the β and γ isoforms. caymanchem.commedchemexpress.com This activity was confirmed in cell-based assays, where AZD8835 inhibited Akt phosphorylation, a downstream marker of PI3K activity. caymanchem.com In vivo, AZD8835 administered to mice with human tumor xenografts resulted in significant tumor growth inhibition and reduced Akt phosphorylation within the tumors. ncats.iocaymanchem.com These preclinical findings established AZD8835 as a promising targeted therapy, leading to its evaluation in clinical trials for treating advanced solid tumors. ncats.io

Table 3: Preclinical Activity Profile of AZD8835

| Assay Type | Target/Cell Line | IC₅₀ | Reference |

|---|---|---|---|

| Enzymatic Assay | PI3Kα | 6.2 nM | caymanchem.commedchemexpress.com |

| Enzymatic Assay | PI3Kδ | 5.7 nM | caymanchem.commedchemexpress.com |

| Enzymatic Assay | PI3Kβ | 431 nM | caymanchem.commedchemexpress.com |

| Enzymatic Assay | PI3Kγ | 90 nM | caymanchem.commedchemexpress.com |

| Cell-Based Assay (pAkt inhibition) | BT474 (PIK3CA mutant) | 57 nM | caymanchem.com |

| Cell-Based Assay (pAkt inhibition) | Jeko-1 (endogenous PI3Kδ) | 49 nM | caymanchem.com |

Future Research Directions

Exploration of Novel Synthetic Pathways

The synthesis of 1,2,4-oxadiazoles traditionally involves the cyclization of O-acyl amidoximes, which are typically formed from the reaction of amidoximes with activated carboxylic acid derivatives like acyl chlorides. nih.govlew.ro While effective, these methods can sometimes be limited by poor yields or the need for harsh reagents. nih.gov

Future research should focus on developing more efficient, cost-effective, and environmentally friendly synthetic routes. Key areas for exploration include:

One-Pot Syntheses: Developing one-pot procedures, such as the reaction of amidoximes with carboxylic acid esters in a superbase medium, can streamline the synthesis process, reduce waste, and potentially improve yields. nih.gov

Catalyst Innovation: Investigating novel catalysts, like TBAF or pyridine (B92270), can enhance the efficacy of traditional synthesis methods. nih.gov The development of reusable, heterogeneous catalysts would be a significant step towards greener chemistry.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times and improve yields in the synthesis of related heterocyclic compounds, a technique that could be adapted for 5-Tert-butyl-1,2,4-oxadiazol-3-amine and its derivatives. jchemrev.com

Tandem Reactions: Exploring tandem reactions, such as the reaction of nitroalkenes with arenes and nitriles in the presence of a superacid, could provide novel and efficient pathways, although the need for resistant starting materials must be considered. nih.gov

Table 1: Comparison of Synthetic Approaches for Oxadiazoles (B1248032)

| Method | Description | Potential Advantages | Potential Challenges |

|---|---|---|---|

| Traditional Cyclization | Reaction of amidoximes with acyl chlorides. nih.gov | Well-established methodology. | Can result in multiple products; may require harsh conditions. nih.gov |

| One-Pot Synthesis | Direct reaction of amidoximes and esters in a superbase medium. nih.gov | Increased efficiency, reduced waste. | Optimization of reaction conditions may be required. |

| Catalytic Methods | Use of catalysts like TBAF or pyridine to improve efficacy. nih.gov | Improved yields and reaction rates. | Catalyst cost and reusability. |

| Microwave-Assisted Synthesis | Application of microwave energy to accelerate the reaction. jchemrev.com | Shorter reaction times, potentially higher yields. | Requires specialized equipment. |

Advanced Biological Screening and Target Identification

The 1,2,4-oxadiazole (B8745197) scaffold has been associated with a vast number of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties. nih.govnih.gov To fully elucidate the therapeutic potential of this compound, advanced and systematic biological screening is essential.

Future efforts should employ a combination of modern screening techniques:

High-Throughput Screening (HTS): HTS allows for the rapid screening of large compound libraries against various biological targets. numberanalytics.comtechnologynetworks.com This involves miniaturizing assays into microplate formats and automating the process to quickly identify "hit" molecules with desired activity. numberanalytics.comtechnologynetworks.comnih.gov

High-Content Screening (HCS): HCS builds upon HTS by integrating automated cellular imaging to gather quantitative data on multiple parameters within complex biological systems. technologynetworks.com This can provide deeper insights into the compound's effects on cellular morphology and function.

Phenotypic Screening: This approach involves testing compounds in cell-based or whole-organism models to identify molecules that produce a desired phenotypic change, without prior knowledge of the specific molecular target.

Fragment-Based Drug Discovery (FBDD): FBDD uses biophysical techniques like surface plasmon resonance or nuclear magnetic resonance spectroscopy to screen smaller, low-molecular-weight compounds (fragments) that bind to a target. technologynetworks.com These hits can then be optimized into more potent lead compounds. technologynetworks.com

Advanced Assay Technologies: The use of microfluidics can enable the analysis of thousands of samples simultaneously using significantly smaller volumes of reagents. biocompare.com Furthermore, single-molecule detection techniques can provide detailed insights into the molecular mechanisms of action. numberanalytics.com

Once initial hits are identified, target deconvolution will be crucial to pinpoint the specific proteins or pathways with which the compound interacts, thereby clarifying its mechanism of action.

Integration of Artificial Intelligence and Machine Learning in Drug Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating timelines and reducing costs. nih.govbohrium.com These computational tools can be applied at nearly every stage of drug design and development for derivatives of this compound. nih.govnih.gov

Key applications for AI and ML in this context include:

Predictive Modeling: AI/ML algorithms can be trained on existing data to predict the biological activity, physicochemical properties, and potential toxicity of novel derivatives before they are synthesized. nih.govnih.gov

High-Throughput Virtual Screening (HTVS): AI-powered virtual screening can rapidly analyze vast virtual libraries of compounds to identify those most likely to interact with a specific biological target, prioritizing candidates for synthesis and experimental testing. nih.govnih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized for specific properties, such as high binding affinity to a target and favorable pharmacokinetic profiles. mdpi.com

Structure-Based Drug Design: For known protein targets, ML can enhance structure-based design by more accurately predicting binding poses and affinities, guiding the rational design of more potent and selective inhibitors. nih.gov

The integration of AI and ML can significantly streamline the hit-to-lead optimization process, improving the success rate of identifying promising drug candidates. nih.govbohrium.com

Table 2: Applications of AI/ML in the Drug Discovery Pipeline

| Stage | AI/ML Application | Benefit |

|---|---|---|

| Target Identification | Ranking and prioritizing potential drug targets using genomic and proteomic data. nih.gov | Focuses resources on the most promising biological targets. |

| Hit Discovery | High-Throughput Virtual Screening (HTVS) to identify initial hits from large compound databases. nih.gov | Reduces time and cost compared to experimental HTS. |

| Lead Optimization | Predicting ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties to guide chemical modifications. | Improves the likelihood of clinical success by identifying potential issues early. |

| De Novo Design | Generating novel molecular structures with desired pharmacological profiles. mdpi.com | Expands the chemical space beyond existing compound libraries. |

Development of Multi-Target Directed Ligands

Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. nih.gov Consequently, there is growing interest in developing multi-target directed ligands (MTDLs)—single molecules designed to interact with two or more distinct biological targets simultaneously. nih.gov

The 1,2,4-oxadiazole scaffold is a promising framework for the design of MTDLs. For example, novel 1,2,4-oxadiazole derivatives have been synthesized and evaluated as potential multi-target agents for Alzheimer's disease, showing inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase-B (MAO-B). nih.govrsc.org

Future research on this compound should explore its potential as a core structure for MTDLs. This involves:

Rational Design: Systematically modifying the core structure by incorporating different pharmacophores known to interact with various targets. For instance, merging the oxadiazole core with motifs from existing drugs could yield compounds with combined activities. nih.gov

Structure-Activity Relationship (SAR) Studies: Conducting detailed SAR studies to understand how different substituents on the oxadiazole ring influence activity at each target. This will guide the optimization of potency and selectivity.

Computational Modeling: Using molecular docking and other computational tools to predict how designed ligands will interact with multiple targets, helping to refine the design before synthesis.

By pursuing these research directions, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of novel and effective medicines.

常见问题

Q. What are the recommended synthetic routes for 5-tert-butyl-1,2,4-oxadiazol-3-amine, and how do reaction conditions influence yield?

A common approach involves cyclization of amidoxime precursors with tert-butyl-substituted carbonyl compounds. For example, nitrile oxide intermediates generated in situ can react with tert-butyl acetonitrile derivatives under thermal or catalytic conditions. Optimization of solvents (e.g., THF or DMF), temperature (80–120°C), and catalysts (e.g., DBU) is critical to suppress side reactions like hydrolysis or dimerization. Reaction monitoring via TLC or LC-MS is advised to track intermediate stability .

Q. What safety protocols are essential when handling this compound in the laboratory?

Due to structural similarities to hazardous oxadiazoles, strict PPE (gloves, lab coat, goggles) and fume hood use are mandatory. Avoid skin contact and inhalation; in case of exposure, wash affected areas with water immediately and seek medical attention . For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Store under nitrogen in a cool, dry environment to prevent decomposition .

Q. How can purity and structural integrity be validated post-synthesis?

Combine analytical techniques:

- HPLC/GC-MS : Quantify purity (>95% typical) and detect residual solvents.

- NMR (¹H/¹³C) : Confirm tert-butyl resonance (δ ~1.3 ppm in ¹H NMR) and oxadiazole ring protons (δ 8–9 ppm).

- FT-IR : Look for N-H stretches (~3300 cm⁻¹) and C=N/C-O vibrations (1600–1700 cm⁻¹) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

Single-crystal X-ray diffraction using SHELXL software is ideal for determining bond angles, torsion angles, and hydrogen bonding. For example, tert-butyl groups often induce steric effects, distorting the oxadiazole ring planarity. High-resolution data (≤1.0 Å) can reveal intermolecular interactions (e.g., N-H···N hydrogen bonds) critical for crystal packing .

Q. What strategies mitigate challenges in isolating hygroscopic intermediates during synthesis?

Hygroscopic intermediates (e.g., amidoximes) require anhydrous conditions:

Q. How does the tert-butyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The bulky tert-butyl group sterically hinders electrophilic attack at the oxadiazole ring’s C5 position. Computational studies (DFT) suggest reduced electrophilicity compared to methyl or phenyl analogs. However, the C3-amine site remains reactive, enabling functionalization via acylation or Suzuki coupling under mild conditions (e.g., Pd(OAc)₂, 60°C) .

Methodological and Data Analysis

Q. How to interpret conflicting NMR data for this compound derivatives?

Discrepancies in proton splitting or unexpected peaks may arise from tautomerism or solvate formation. Use variable-temperature NMR (VT-NMR) to assess tautomeric equilibria. For solvates, compare spectra in DMSO-d₆ vs. CDCl₃; DMSO may disrupt hydrogen bonding, simplifying splitting patterns .

Q. What computational tools predict the compound’s bioavailability and metabolic stability?

Combine ADMET predictors (e.g., SwissADME) and docking simulations (AutoDock Vina):

- LogP values (~2.5) indicate moderate lipophilicity, suggesting reasonable membrane permeability.

- MetaSite can identify potential cytochrome P450 oxidation sites (e.g., tert-butyl C-H bonds) .

Biological and Pharmacological Applications

Q. How to design structure-activity relationship (SAR) studies for antimicrobial activity?

Modify the tert-butyl group to smaller (methyl) or polar (hydroxymethyl) substituents. Test against Gram-positive/negative bacteria (MIC assays) and compare with control compounds like ciprofloxacin. Correlate logP with bactericidal efficacy to optimize hydrophobicity .

Q. What in vitro assays evaluate the compound’s diuretic potential?

Use isolated rat kidney tubules or HEK293 cells expressing ENaC channels. Measure Na⁺/K⁺ flux via patch-clamp electrophysiology, comparing inhibition to amiloride. IC₅₀ values <1 μM suggest high potency .

Contradictions and Controversies

Q. Why do some studies report low thermal stability despite theoretical predictions?

Experimental conditions (e.g., heating rate in DSC) and impurities (e.g., residual acids) can lower decomposition onset temperatures. Purify via recrystallization (ethyl acetate/hexane) and rerun TGA under inert gas (N₂) to isolate intrinsic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。